Nicotine N-oxide Nicotine N-oxide (S)-nicotine 1-N-oxide is a member of the class of pyridine N-oxides obtained by oxidation of the pyridine nitrogen of (S)-nicotine. It is a member of pyridine N-oxides and a N-alkylpyrrolidine. It is functionally related to a (S)-nicotine.
Nicotine N-oxide is a natural product found in Nicotiana tabacum with data available.
Brand Name: Vulcanchem
CAS No.: 2820-55-5
VCID: VC20751145
InChI: InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1
SMILES: CN1CCCC1C2=C[N+](=CC=C2)[O-]
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

Nicotine N-oxide

CAS No.: 2820-55-5

Cat. No.: VC20751145

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Nicotine N-oxide - 2820-55-5

CAS No. 2820-55-5
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1
Standard InChI Key YHXKVHQFWVYXIC-JTQLQIEISA-N
Isomeric SMILES CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-]
SMILES CN1CCCC1C2=C[N+](=CC=C2)[O-]
Canonical SMILES CN1CCCC1C2=C[N+](=CC=C2)[O-]

Nicotine N-oxide, specifically referred to as nicotine-1'-N-oxide, is a significant metabolite derived from nicotine, the primary psychoactive component found in tobacco. This compound results from the oxidation of the nitrogen atom in the pyrrolidine ring of nicotine. Its molecular formula is C10H14N2OC_{10}H_{14}N_2O
, with a molecular weight of approximately 178.23 g/mol. It is produced primarily through the action of flavin-containing monooxygenases (FMOs), particularly FMO3, during nicotine metabolism.

Structural Representation

PropertyValue
Chemical StructureChemical Structure
SynonymsNicotine N'-oxide, Oxynicotine
Major Species at pH 7.3Yes

Metabolism and Pharmacokinetics

Nicotine N-oxide accounts for about 4-7% of the nicotine absorbed by smokers and plays a crucial role in understanding nicotine's metabolic pathways. The metabolism of nicotine primarily occurs through hydroxylation via cytochrome P450 enzymes (CYP2A6), but it also involves glucuronidation and oxidation by FMOs.

Enzymatic Activity

Research indicates that individuals with deficient CYP2A6 activity may exhibit increased levels of nicotine N-oxide due to compensatory mechanisms involving FMOs. A study analyzing urine samples from smokers demonstrated a strong inverse correlation between CYP2A6 activity and urinary levels of nicotine N-oxide, suggesting that variations in these metabolic pathways can significantly affect nicotine metabolism.

Research Findings

Recent studies have focused on the role of genetic polymorphisms in FMOs and their impact on nicotine metabolism:

  • Study Design: Urine samples from 106 smokers were analyzed for metabolites using mass spectrometry.

  • Key Findings:

    • Significant decreases in N-oxidation activity were observed in several FMO variants compared to wild-type isoforms.

    • FMO enzymes such as FMO1 and FMO3 were identified as active participants in the N-oxidation process.

    • The functional implications of these findings suggest that genetic variations can influence individual responses to nicotine and potentially affect smoking behavior.

Implications for Health and Nutrition

Nicotine N-oxide has been detected in various foods, including black chokeberries, garden onions, and highbush blueberries, indicating its potential role as a biomarker for dietary intake. Its presence in these foods suggests that further research could elucidate its health implications beyond tobacco use.

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